2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Description
2-(5-Bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a bis-indole acetamide derivative characterized by a central acetamide linker connecting two substituted indole rings. The 5-bromo substitution on one indole and the 1-methyl group on the other are critical structural features. Bromine enhances molecular weight (contributing to lipophilicity) and may improve binding affinity to hydrophobic targets, while the methyl group likely reduces metabolic degradation by steric hindrance .
Properties
Molecular Formula |
C19H16BrN3O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H16BrN3O/c1-22-9-8-15-16(3-2-4-18(15)22)21-19(24)12-23-10-7-13-11-14(20)5-6-17(13)23/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
BOEBUSDICASEQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Biological Activity
2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide, also known by its CAS number 1351686-37-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is , with a molecular weight of 382.3 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrN3O |
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
| SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including the compound . Indole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cell lines . The mechanisms involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
Antibacterial Activity
Indole derivatives have also been investigated for their antibacterial properties. A study indicated that compounds with indole structures exhibited potent activity against gram-positive bacteria, with some derivatives showing effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis . The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory and Neuroprotective Effects
The compound has been associated with anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and neurodegenerative diseases. Research has demonstrated that indole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .
Study on Anticancer Efficacy
In a controlled study, the efficacy of 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide was evaluated against human leukemia cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 12 µM. This suggests its potential as a therapeutic agent in leukemia treatment.
Research on Antibacterial Properties
Another investigation focused on the antibacterial activity of this compound against multi-drug resistant strains. The study utilized the agar well diffusion method and found that the compound effectively inhibited bacterial growth at concentrations as low as 5 µg/mL, making it a candidate for further development in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead compound in drug discovery due to its structural characteristics that may influence biological activity. Research indicates that derivatives of indole can interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory diseases.
Case Study: Anticancer Activity
A study demonstrated that similar indole derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting that 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may also possess anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth .
Biochemical Research
The compound's ability to modulate protein interactions makes it valuable in biochemical studies. For instance, brominated indoles are known to act as ligands for certain bromodomain-containing proteins, which are implicated in the regulation of gene expression and epigenetic modifications.
Case Study: Protein Interaction Studies
Research utilizing fragment-based drug discovery techniques has shown that compounds with similar structures can bind to bromodomains such as BRD4, affecting their activity and potentially leading to therapeutic applications in diseases like cancer .
Pharmacological Studies
Preliminary pharmacological evaluations suggest that this compound may exhibit anti-inflammatory and analgesic effects. Its dual indole structure may enhance its interaction with biological targets involved in pain and inflammation pathways.
Case Study: In Vivo Studies
In vivo studies on related compounds have indicated significant reductions in inflammation markers in animal models, supporting the hypothesis that 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide could be developed as a novel anti-inflammatory agent .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Indole Substitutions : 5-Bromo (target) and 4-chlorobenzoyl (10j, 40) optimize target binding, while methyl groups (target, 10j) enhance metabolic stability .
- Linker Flexibility : Acetamide linkers allow conformational adaptability, critical for interacting with diverse targets (e.g., Bcl-2 vs. COX-2) .
- Synthetic Challenges : Low yields (8–17% in ) for halogenated derivatives suggest need for optimized coupling strategies, such as microwave-assisted synthesis or catalyst screening .
Preparation Methods
Direct Bromination of Indole
Bromination at the 5-position of indole is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions:
-
Reagents : NBS (1.1 equiv), azobis(isobutyronitrile) (AIBN, 0.1 equiv).
-
Solvent : Dimethylformamide (DMF) or dichloromethane.
-
Yield : 70–85% after recrystallization (ethyl acetate/hexane).
N-Methylation of 1H-Indol-4-amine
Reductive Amination Approach
The 1-methyl group is introduced via Eschweiler-Clarke methylation or iodomethane alkylation :
-
Reagents : Iodomethane (2.0 equiv), sodium hydride (1.2 equiv).
-
Solvent : DMF, 0°C to room temperature.
Acetamide Linker Formation
Alkylation with Bromoacetate Derivatives
A pivotal step involves coupling the brominated indole with the N-methylindol-4-amine via a bromoacetamide intermediate :
Carbodiimide-Mediated Amide Coupling
Alternative routes employ DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) for direct amide bond formation:
-
Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane, 0°C to room temperature.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Optimization Strategies
Solvent Effects
Temperature Control
-
Low temperatures (0–15°C) minimize side reactions during amide coupling.
-
Gradual warming from 0°C to room temperature improves yields in methylation steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include:
Challenges and Solutions
Regioselectivity in Bromination
Amide Bond Hydrolysis
-
Anhydrous conditions (molecular sieves) prevent hydrolysis during coupling.
-
Low-temperature workup (<10°C) stabilizes the acetamide linkage.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Ethyl acetate recovery : Distillation reclaims >90% solvent for reuse.
-
Metal scavengers : Silica-immobilized thiourea removes Pd residues from hydrogenation steps.
Emerging Methodologies
Flow Chemistry Approaches
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves bromination of the indole precursor followed by acetamidation. Key steps include:
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
Acetamidation : React the brominated indole with chloroacetyl chloride in the presence of a base (e.g., NaH) in THF or DCM. Maintain anhydrous conditions to prevent hydrolysis .
- Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yields improve with slow addition of reagents and inert atmosphere (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns indole/acetamide protons and carbons. For example, the methyl group on the N-methylindole resonates at δ ~3.7 ppm in ¹H-NMR .
- HRMS : Confirms molecular formula (e.g., C₁₉H₁₇BrN₃O requires [M+H]⁺ = 398.0522) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at positions 4, 5, or 6 of the indole rings. Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) .
- Example Data :
| Substituent (R₁/R₂) | IC₅₀ (μM) | Notes |
|---|---|---|
| 5-Br (R₁), 1-Me (R₂) | 0.8–2.1 | High potency in MCF-7 |
| 4-Cl (R₁), H (R₂) | >10 | Reduced activity |
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding to Bcl-2/Mcl-1 proteins, correlating with experimental IC₅₀ values .
Q. What methodologies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test a broad concentration range (0.1–100 μM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Control Experiments : Include positive controls (e.g., doxorubicin) and assess membrane integrity (LDH assay) to rule out nonspecific toxicity .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Contradictory data may arise from cell line-specific death pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that DMSO stock solutions >10 mM may precipitate in aqueous buffers; dilute to ≤1 mM for assays .
- pH-Dependent Solubility : Use UV-Vis spectroscopy to measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric). Poor solubility at neutral pH may require formulation with cyclodextrins .
Experimental Design for Target Validation
Q. What in vitro assays are recommended to validate this compound’s interaction with kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay (Promega) for high-throughput screening against a panel of 50 kinases. Prioritize kinases with <30% residual activity at 10 μM .
- SPR Analysis : Perform surface plasmon resonance (Biacore) to measure binding kinetics (kₐ, k𝒹) to purified kinases (e.g., EGFR, VEGFR2). A K𝒹 < 1 μM suggests strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
